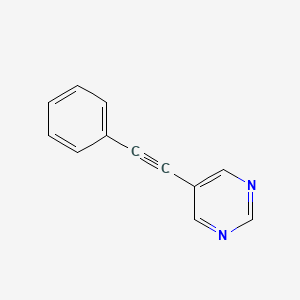

5-(Phenylethynyl)pyrimidine

Vue d'ensemble

Description

La 5-(phényléthynyl)pyrimidine est un composé aromatique hétérocyclique qui présente un cycle pyrimidine substitué par un groupe phényléthynyle en position 5.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5-(phényléthynyl)pyrimidine implique généralement la réaction de couplage croisé de Sonogashira. Cette réaction est effectuée entre la 5-bromopyrimidine et le phénylacétylène en présence d'un catalyseur au palladium et d'un cocatalyseur au cuivre sous atmosphère inerte . Les conditions de réaction impliquent souvent l'utilisation d'une base telle que la triéthylamine ou le carbonate de potassium et d'un solvant tel que le tétrahydrofurane ou le diméthylformamide .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 5-(phényléthynyl)pyrimidine ne soient pas largement documentées, la réaction de couplage croisé de Sonogashira reste un élément fondamental de sa synthèse. L'évolutivité de cette méthode la rend adaptée aux applications industrielles, à condition que les conditions de réaction soient optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : La 5-(phényléthynyl)pyrimidine subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyrimidine.

Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.

Cyclisation : Le composé peut être impliqué dans des réactions de cyclisation pour former des structures hétérocycliques plus complexes.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que l'hydrure de sodium ou le diisopropylamidure de lithium peuvent être utilisés.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Cyclisation : Des catalyseurs tels que le platine ou le palladium sont souvent utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyrimidines substituées, tandis que la cyclisation peut produire des composés hétérocycliques fusionnés .

Applications De Recherche Scientifique

Modulation of Metabotropic Glutamate Receptors (mGluRs)

One of the primary applications of 5-(phenylethynyl)pyrimidine is its role as an allosteric modulator of mGluR5. Research has demonstrated that slight structural modifications can shift the compound's activity from a partial antagonist to a full antagonist or even a positive allosteric modulator (PAM) . This flexibility allows researchers to fine-tune the pharmacological effects for therapeutic purposes.

- Case Study : A study identified several analogs of this compound with varying activities on mGluR5. For instance, one analog demonstrated potent negative allosteric modulation with an IC50 value of 7.5 nM, while another exhibited PAM activity with an EC50 of 3.3 μM, showcasing the potential for developing compounds targeting anxiety and schizophrenia .

Therapeutic Potential in Neurological Disorders

The modulation of mGluR5 is linked to various neurological conditions, including anxiety, depression, and schizophrenia. The ability of this compound derivatives to enhance or inhibit mGluR5 activity presents opportunities for therapeutic interventions.

- Case Study : In rodent models, compounds derived from this compound showed significant anxiolytic effects. For example, an analog was tested in a modified Geller-Seifter conflict model and resulted in a dose-dependent increase in punished responding, indicative of an anxiolytic profile .

Potential Anti-Obesity Applications

Recent studies have explored the potential of pyrimidine derivatives, including those based on this compound, as cannabinoid receptor modulators. These compounds may exhibit anorectic effects similar to established CB1 antagonists like rimonabant .

- Research Findings : The synthesis of pyrimidinyl biphenylureas has led to the identification of lead compounds that demonstrate biased agonism at CB1 receptors, suggesting their utility in anti-obesity drug development .

Data Tables

Mécanisme D'action

The mechanism of action of 5-(phenylethynyl)pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The phenylethynyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of kinase activity, which is crucial in the treatment of certain cancers .

Comparaison Avec Des Composés Similaires

- 4-(Phenylethynyl)pyrimidine

- 5-(Phenylethynyl)uracil

- 5-(Phenylethynyl)cytosine

Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .

Activité Biologique

5-(Phenylethynyl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its interactions with metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor implicated in various neurological disorders. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Target and Interaction

The primary target of this compound is mGluR5. The compound acts as an allosteric modulator, which means it binds to a site distinct from the active site of the receptor, inducing conformational changes that influence receptor signaling. Specifically, it can function as a partial antagonist or a positive allosteric modulator (PAM), depending on structural modifications around the pyrimidine ring .

Biochemical Pathways

The action of this compound affects several biochemical pathways, particularly those involved in purine and pyrimidine metabolism. By modulating mGluR5 activity, this compound influences neurotransmitter release and neuronal excitability, which are crucial for maintaining normal brain function .

Pharmacological Effects

Cellular Effects

In vivo studies have demonstrated that this compound exhibits anxiolytic and antipsychotic properties. It has been shown to modulate neural network activity and affect gene expression related to neurotransmission . The compound's ability to influence cellular signaling pathways makes it a candidate for treating conditions such as anxiety, depression, and schizophrenia.

Case Studies and Clinical Relevance

Research indicates that selective antagonism of mGluR5 has therapeutic potential for chronic disorders. For example, compounds like MPEP and MTEP have shown efficacy in rodent models for conditions such as Fragile X syndrome and cocaine addiction . Furthermore, clinical validation has been achieved with fenobam, an mGluR5 antagonist demonstrating anxiolytic activity in patients .

Summary of Key Studies

Propriétés

IUPAC Name |

5-(2-phenylethynyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQDWKSXSIUOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399052 | |

| Record name | 5-(phenylethynyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-88-7 | |

| Record name | 5-(phenylethynyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Phenylethynyl)pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.